molecular formula C18H27N3O B6625339 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide

Katalognummer B6625339
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: JIVMNHJYANUMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide, also known as CPP-115, is a potent and highly selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, resulting in anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide exerts its pharmacological effects by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increase results in anxiolytic, anticonvulsant, and analgesic effects. The inhibition of GABA transaminase also leads to an increase in the levels of other GABAergic metabolites, such as succinic semialdehyde, which may contribute to the pharmacological effects of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide.
Biochemical and Physiological Effects
2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has been shown to increase GABA levels in the brain, resulting in anxiolytic, anticonvulsant, and analgesic effects. The increase in GABA levels also leads to a decrease in glutamate levels, which is the primary excitatory neurotransmitter in the central nervous system. The decrease in glutamate levels may contribute to the anticonvulsant effects of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide. 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has also been shown to increase the levels of other GABAergic metabolites, such as succinic semialdehyde, which may have additional pharmacological effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide is a potent and highly selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. The use of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in lab experiments allows for the manipulation of GABA levels in the brain, which can help elucidate the underlying mechanisms of various disorders. However, the use of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in lab experiments has some limitations. The pharmacokinetics of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide may vary between species, which can affect the interpretation of results obtained from animal studies. Additionally, the effects of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide may be influenced by other factors, such as age, sex, and genetic background.

Zukünftige Richtungen

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to determine the optimal dosing and treatment regimens for 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in different patient populations. Additionally, the long-term safety and efficacy of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide need to be evaluated in larger clinical trials. The use of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide in combination with other pharmacological agents may also be explored for its potential synergistic effects. Finally, the development of novel GABA transaminase inhibitors with improved pharmacokinetic properties and selectivity may lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.

Synthesemethoden

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the preparation of intermediate compounds, which are then converted to the final product through a series of reactions. The process involves the use of various reagents and solvents, and the purification of the product is achieved through column chromatography.

Wissenschaftliche Forschungsanwendungen

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders. In preclinical studies, 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has shown promising results in reducing seizures and anxiety-like behaviors in animal models. In clinical trials, 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has been evaluated for its efficacy and safety in patients with cocaine use disorder and alcohol use disorder.

Eigenschaften

IUPAC Name

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14-12-17(6-9-19-14)21-10-7-16(8-11-21)20-18(22)13-15-4-2-3-5-15/h6,9,12,15-16H,2-5,7-8,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVMNHJYANUMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.